molecular formula C20H15ClF3N5O B2893029 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 318951-76-7

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B2893029
CAS No.: 318951-76-7
M. Wt: 433.82
InChI Key: RPNVENBFNYVDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H15ClF3N5O and its molecular weight is 433.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acid-catalyzed Reactions and Ligand Synthesis

Compounds with similar structural features have been studied for their reactions under acid-catalyzed conditions, leading to various pyrazolo[1,5-a]pyridines and related derivatives. These reactions depend on the substituents and reaction conditions, which are crucial for synthesizing heterocyclic compounds (Miki et al., 1988). Additionally, the synthesis of new ligands derived from pyrazole and their metal complexes, as reported in cobalt(II) and palladium(II) complexes studies, highlights the application of such compounds in developing new materials with potential catalytic and optical properties (Chadghan et al., 2000; Pérez et al., 2005).

Catalysis and Material Science

Some research has focused on the functionalization of surfaces with pyrazole-derived ligands for catalytic applications. For example, the immobilization of ligands on electrodes and their subsequent use in catalysis demonstrates the potential of these compounds in creating recyclable catalysts for chemical transformations (Tregubov et al., 2013). Additionally, iridium(III) complexes bearing N-phenyl-substituted pyrazoles show significant promise for applications in light-emitting devices due to their phosphorescence properties at room temperature (Yang et al., 2005).

Antimicrobial and Anticancer Research

Pyrazole derivatives have been investigated for their potential as antimicrobial and anticancer agents. Specific compounds exhibit cytotoxic effects against cancer cell lines, indicating their utility in developing new therapeutic agents (Ananda et al., 2017). Moreover, the design and synthesis of 1,2,3-triazolyl pyrazole derivatives through the Vilsmeier–Haack reaction approach have shown promising antimicrobial activities, highlighting the versatility of these compounds in medicinal chemistry (Bhat et al., 2016).

Coordination Chemistry and Photocatalysis

Research on coordination polymers based on pyridinephenyl bifunctional ligands, including Zn(II) and Co(II) coordination polymers, has explored their applications in luminescence sensing and photocatalysis. These studies underscore the importance of these compounds in developing sensors and photocatalytic materials for environmental and analytical applications (Xue et al., 2021).

Properties

IUPAC Name

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKXYOJVUVCSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.